molecular formula C14H19NO5 B568774 (+/-)-Anatoxin A fumarate CAS No. 1219922-30-1

(+/-)-Anatoxin A fumarate

Cat. No.: B568774
CAS No.: 1219922-30-1
M. Wt: 281.30 g/mol
InChI Key: ZJSIFVODFDHYJU-UHFFFAOYSA-N
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Description

(+/-)-Anatoxin A fumarate is a potent neurotoxin produced by certain cyanobacteria. It is known for its rapid action and high toxicity, which can cause severe neurological symptoms and even death in animals and humans. The compound is a bicyclic amine alkaloid and is often studied for its effects on the nervous system.

Biochemical Analysis

Biochemical Properties

The role of (+/-)-Anatoxin A fumarate in biochemical reactions is complex and multifaceted. It interacts with various enzymes, proteins, and other biomolecules, influencing a range of biochemical processes. For instance, it has been suggested that this compound may interact with enzymes involved in the tricarboxylic acid (TCA) cycle, such as fumarate hydratase . This enzyme converts fumarate, an intermediate in the TCA cycle, into malate

Cellular Effects

This compound exerts a variety of effects on different types of cells and cellular processes. It has been suggested that this compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, studies have shown that this compound can modulate the immune/inflammatory response, potentially rescuing nerve cells and improving neurological function after stroke in rats .

Molecular Mechanism

The molecular mechanism of action of this compound is complex and involves a range of interactions at the molecular level. It has been suggested that this compound can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . For instance, this compound has been found to trigger the activation of specific inflammation-related pathways .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, in a study on rats, dimethyl fumarate treatment significantly decreased infarction volume and improved neurobehavioral deficits after middle cerebral artery occlusion

Metabolic Pathways

This compound is involved in several metabolic pathways. It has been suggested that this compound may interact with enzymes involved in the TCA cycle, such as fumarate hydratase . This could potentially affect metabolic flux or metabolite levels.

Subcellular Localization

It has been suggested that fumarase, an enzyme that converts fumarate into malate, is mainly localized in mitochondria

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)-Anatoxin A fumarate involves several steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. One common synthetic route starts with the preparation of a bicyclic intermediate, which is then subjected to various chemical reactions to introduce the necessary functional groups. The final step involves the formation of the fumarate salt, which enhances the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(+/-)-Anatoxin A fumarate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes.

Major Products

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives with different functional groups, while reduction reactions may yield reduced forms of the compound.

Scientific Research Applications

(+/-)-Anatoxin A fumarate has several scientific research applications, including:

    Chemistry: The compound is used as a model system to study the reactivity and stability of bicyclic amine alkaloids.

    Biology: Researchers use this compound to investigate the effects of neurotoxins on the nervous system and to develop antidotes for cyanobacterial poisoning.

    Medicine: The compound is studied for its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: this compound is used in the development of biosensors for detecting cyanobacterial toxins in water supplies.

Comparison with Similar Compounds

(+/-)-Anatoxin A fumarate can be compared with other similar compounds, such as:

    Anatoxin A: The non-fumarate form of the compound, which has similar neurotoxic effects but different solubility and stability properties.

    Saxitoxin: Another potent neurotoxin produced by cyanobacteria, which also targets the nervous system but has a different mechanism of action.

    Microcystin: A hepatotoxin produced by cyanobacteria, which primarily affects the liver rather than the nervous system.

The uniqueness of this compound lies in its rapid action and high potency as a neurotoxin, making it a valuable tool for studying the effects of neurotoxins and developing countermeasures for cyanobacterial poisoning.

Properties

CAS No.

1219922-30-1

Molecular Formula

C14H19NO5

Molecular Weight

281.30 g/mol

IUPAC Name

1-(9-azabicyclo[4.2.1]non-2-en-2-yl)ethanone;but-2-enedioic acid

InChI

InChI=1S/C10H15NO.C4H4O4/c1-7(12)9-4-2-3-8-5-6-10(9)11-8;5-3(6)1-2-4(7)8/h4,8,10-11H,2-3,5-6H2,1H3;1-2H,(H,5,6)(H,7,8)

InChI Key

ZJSIFVODFDHYJU-UHFFFAOYSA-N

SMILES

CC(=O)C1=CCCC2CCC1N2.C(=CC(=O)O)C(=O)O

Canonical SMILES

CC(=O)C1=CCCC2CCC1N2.C(=CC(=O)O)C(=O)O

Appearance

Assay:≥98%An off-white to cream solid

Synonyms

1-(9-Azabicyclo[4.2.1]non-2-en-2-yl)ethanone 2-Butenedioate; 

Origin of Product

United States

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